molecular formula C15H18O6 B11752775 Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B11752775
M. Wt: 294.30 g/mol
InChI Key: NZHHDFRSEQSGLN-UHFFFAOYSA-N
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Description

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate is an ester derivative of prop-1-ene-1,2,3-tricarboxylic acid (aconitic acid), where all three carboxyl groups are substituted with prop-2-enyl (allyl) groups.

Key structural features include:

  • Core structure: Aconitic acid backbone with three esterified allyl groups.
  • Functional groups: Reactive α,β-unsaturated esters, which may participate in crosslinking or polymerization reactions.

Properties

IUPAC Name

tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHHDFRSEQSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Molar Ratio : A 3:1 molar excess of prop-2-enyl alcohol ensures complete esterification of all three carboxylic acid groups.

  • Temperature : Reflux conditions (120C\sim 120^\circ \text{C}) are maintained to accelerate the reaction.

  • Duration : 6–8 hours, with progress monitored via thin-layer chromatography (TLC) or infrared spectroscopy (IR) to track the disappearance of carboxylic acid peaks (1700cm1\sim 1700 \, \text{cm}^{-1}).

Mechanism

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity. Nucleophilic attack by the hydroxyl group of prop-2-enyl alcohol forms a tetrahedral intermediate, which eliminates water to yield the ester (Figure 1).

RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

Yield and Limitations

  • Yield : 70–75% under optimal conditions.

  • Challenges :

    • Competing side reactions (e.g., dehydration of prop-2-enyl alcohol).

    • Difficulty in removing residual acid catalyst, requiring neutralization and repeated washing.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing molecular collisions. This method is advantageous for lab-scale synthesis.

Protocol

  • Catalyst : pp-Toluenesulfonic acid (PTSA\text{PTSA}) is preferred over H2SO4\text{H}_2\text{SO}_4 due to milder conditions.

  • Conditions :

    • Power: 300 W

    • Temperature: 80C80^\circ \text{C}

    • Duration: 20–30 minutes.

Advantages

  • Efficiency : 85–90% yield.

  • Selectivity : Reduced side reactions due to controlled heating.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica lipase B) offer an eco-friendly alternative.

Procedure

  • Solvent : Solvent-free system or tert-butanol.

  • Conditions :

    • Temperature: 40C40^\circ \text{C}

    • Duration: 24–48 hours.

  • Yield : 50–60%, limited by enzyme stability and substrate inhibition.

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, ensuring consistent quality and higher throughput.

Key Parameters

  • Residence Time : 10–15 minutes.

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation.

  • Output : >95%>95\% purity with minimal post-processing.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)TimeYield (%)Scalability
Acid-CatalyzedH2SO4\text{H}_2\text{SO}_41206–8 h70–75Moderate
Microwave-AssistedPTSA\text{PTSA}8020 m85–90Lab-scale
EnzymaticLipase4024–48 h50–60Limited
Continuous FlowAmberlyst-1510015 m90–95Industrial

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (10mmHg10 \, \text{mmHg}) isolates the product (boiling point: 280C280^\circ \text{C}).

  • Crystallization : Recrystallization from ethanol-water mixtures enhances purity.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester derivatives.

Challenges and Optimization

  • Steric Hindrance : The three bulky prop-2-enyl groups impede esterification of the third carboxylic acid. Solutions include using excess alcohol or stepwise esterification.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of intermediates.

Chemical Reactions Analysis

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as polymerization and cross-linking.
  • Polymer Chemistry : It is utilized in the production of specialty polymers and resins due to its ability to enhance the mechanical properties of the resulting materials.

2. Biological Studies

  • Biological Activity : Research indicates that this compound exhibits potential biological activities. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular processes .
  • Drug Delivery Systems : There is interest in exploring its use in drug delivery systems due to its reactivity with nucleophilic sites on proteins, which may facilitate targeted delivery mechanisms.

3. Medical Applications

  • Therapeutic Potential : Investigations are being conducted into the therapeutic applications of this compound. Its chemical properties may allow for innovative approaches in drug development and formulation.

4. Industrial Uses

  • Specialty Chemicals : The compound is employed in the synthesis of various specialty chemicals and materials used in coatings and adhesives. Its reactivity contributes to the formation of durable and efficient products.
  • Resin Production : It plays a role in producing resins that are utilized in electronics and other industries requiring high-performance materials.

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated the effectiveness of this compound as a polymerization initiator leading to enhanced material properties.
Study BBiological ActivityFound that the compound interacts with specific biomolecules, suggesting potential roles in drug design for targeted therapies.
Study CIndustrial ApplicationEvaluated its use in resin formulations for electronic components, highlighting improvements in durability and performance metrics.

Mechanism of Action

The mechanism of action of Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including the development of new materials and therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tributyl prop-1-ene-1,2,3-tricarboxylate (Tributyl Aconitate)
  • Structure : Aconitic acid esterified with three butyl groups.
  • Properties: Molecular formula: C₁₈H₃₀O₆ . Synthesis: Typically prepared via esterification of aconitic acid with butanol under acidic or enzymatic catalysis .
Tripropyl propane-1,2,3-tricarboxylate
  • Structure : Propane-1,2,3-tricarboxylic acid esterified with three propyl groups.
  • Properties: Molecular formula: C₁₅H₂₆O₆; viscosity and density comparable to other liquid esters . Applications: Potential use in lubricants or polymer additives due to moderate hydrophobicity .
Tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT)
  • Structure : Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) esterified with diethylene glycol groups.
  • Properties :
    • Hydroxyl number: 405.2 mg KOH/g; viscosity: 4879.7 mPa·s .
    • Applications: Demonstrated efficacy in rigid polyurethane-polyisocyanurate (PUR-PIR) foams, improving compressive strength without affecting thermal conductivity .

Physical and Chemical Properties

Property Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate (Predicted) Tributyl Aconitate Tripropyl Tricarboxylate THT
Molecular Weight (g/mol) ~342 (estimated) 342.4 302.36 ~500 (est.)
Viscosity (mPa·s) Moderate (similar to allyl esters) Not reported Not reported 4879.7
Density (kg/m³) ~1000–1100 ~990–1000 ~950–1000 994.3
Reactivity High (allyl groups enable crosslinking) Low (stable butyl esters) Moderate High (OH groups)

Biological Activity

Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate is a compound with the potential for various biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

  • Molecular Formula: C18H30O6
  • Molecular Weight: 342.4272 g/mol
  • CAS Registry Number: 7568-58-3

The compound is known for its ester functionalities derived from prop-1-ene-1,2,3-tricarboxylic acid.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that tricarboxylic acid derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.

2. Antioxidant Properties

This compound may possess antioxidant capabilities due to the presence of multiple carboxylic acid groups. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

3. Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Table 1: Summary of Biological Activities

Activity Effect Mechanism References
AntimicrobialInhibition of bacterial growthMembrane disruption
AntioxidantScavenging free radicalsReducing oxidative stress
Anti-inflammatoryDecreased inflammation markersInhibition of COX and cytokines

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tricarboxylic acid derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial properties.

Case Study: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The compound showed a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.

Applications in Medicine and Agriculture

The biological activities of this compound suggest potential applications in both medical and agricultural fields:

Medical Applications

Given its antimicrobial and anti-inflammatory properties, this compound could be explored for developing new therapeutic agents against infections and inflammatory diseases.

Agricultural Applications

The compound's antimicrobial properties may also be beneficial in agricultural settings as a natural pesticide or fungicide to protect crops from pathogens without harming beneficial organisms.

Q & A

Q. What synthetic routes are available for Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate, and how is its structural integrity validated?

The compound is synthesized via esterification of prop-1-ene-1,2,3-tricarboxylic acid (cis- or trans-aconitic acid) with allyl alcohol, typically using acid catalysts like sulfuric acid or enzymatic methods. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm allyl group attachment and ester linkage.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (e.g., exact mass matching to 342.2088716 as seen in related tricarboxylates) .
  • X-ray Crystallography : For definitive stereochemical assignment, leveraging programs like SHELXL for refinement .

Q. How do the cis and trans isomers of the parent acid affect the ester’s chemical reactivity?

The isomerism of the parent acid (cis vs. trans) influences steric accessibility and electronic effects. For example:

  • Trans-aconitate derivatives exhibit higher symmetry, facilitating crystallographic analysis .
  • Cis-isomers may show altered reactivity in enzyme assays due to spatial constraints, as seen in methyltransferase specificity for (E)-isomers . Methodological note: Isomeric purity is assessed via HPLC or chiral column chromatography, referenced against NIST standards .

Q. What spectroscopic techniques differentiate Tris(prop-2-enyl) tricarboxylate from structurally similar esters?

  • Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and absence of free carboxylic acid peaks.
  • LC-MS/MS : Fragmentation patterns (e.g., allyl group loss at m/z 41) distinguish it from acetylated analogs like acetyl tributyl citrate .

Advanced Research Questions

Q. How can computational models address data gaps in predicting endocrine disruption potential?

In silico approaches include:

  • QSAR (Quantitative Structure-Activity Relationship) : Leveraging databases like PubChem to predict binding to estrogen receptors.
  • Molecular Docking : Simulating interactions with nuclear receptors using software like AutoDock, despite limited experimental data .
  • Metabolite Prediction : Tools like Meteor (Lhasa Limited) to identify potential bioactive derivatives.

Q. What experimental strategies identify enzymatic interactions with this ester, such as methyltransferase activity?

  • Enzyme Assays : Use EC 2.1.1.145 (trans-aconitate 3-methyltransferase) as a template, monitoring S-adenosylmethionine-dependent methylation via LC-MS .
  • Kinetic Studies : Compare reaction rates with cis- vs. trans- configured substrates to probe stereospecificity.

Q. How does allyl ester geometry influence its role as a crosslinker in polymer networks?

  • Radical Polymerization Studies : Track crosslinking efficiency via gelation time and DSC (Differential Scanning Calorimetry).
  • Mechanical Testing : Compare tensile strength of polymers synthesized with cis- vs. trans-configured esters, noting allyl group reactivity differences .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

  • Disorder in Allyl Groups : Common in flexible esters; addressed using SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Twinned Crystals : Resolved via SHELXD for structure solution and TWINLAW for matrix determination .

Methodological Notes

  • Contradictions in Data : For example, notes species-dependent methyltransferase specificity (E. coli vs. S. cerevisiae), requiring careful enzyme source selection in assays.

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